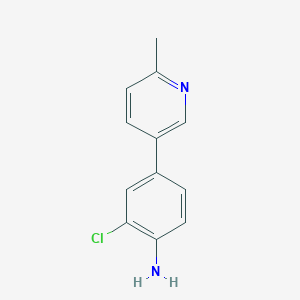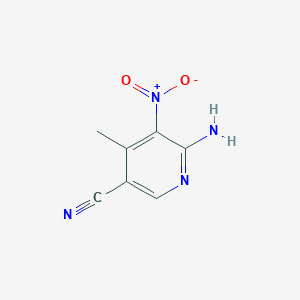![molecular formula C24H25NO5S B13893306 Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13893306.png)
Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate is a complex organic compound with the molecular formula C24H25NO5S . This compound is known for its unique structural features, which include a pyrrole ring substituted with various functional groups. It has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate involves multiple steps, typically starting with the preparation of the pyrrole ring. The synthetic route often includes:
Esterification Reaction: The initial step involves the esterification of appropriate starting materials to form the ester group.
Substitution Reactions: Various substitution reactions are employed to introduce the methyl, phenyl, and methylsulfonylphenyl groups onto the pyrrole ring.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of certain functional groups, ensuring the correct structural configuration.
Industrial production methods for this compound may involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and antimicrobial activities.
Biological Research: Its ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it valuable in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of COX enzymes, which play a crucial role in the inflammatory process. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation .
Comparación Con Compuestos Similares
Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate can be compared with other similar compounds, such as:
Celecoxib: Another COX-2 inhibitor with a similar mechanism of action but different structural features.
Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.
The uniqueness of this compound lies in its specific structural configuration, which may offer a different safety profile and efficacy compared to these other compounds.
Propiedades
Fórmula molecular |
C24H25NO5S |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate |
InChI |
InChI=1S/C24H25NO5S/c1-4-5-15-30-24(27)23(26)21-16-22(18-11-13-20(14-12-18)31(3,28)29)25(17(21)2)19-9-7-6-8-10-19/h6-14,16H,4-5,15H2,1-3H3 |
Clave InChI |
SFDGTKQUXCYQEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)
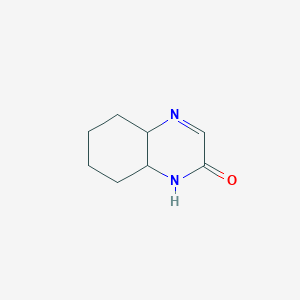
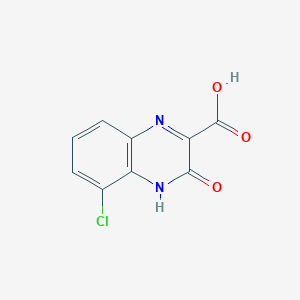
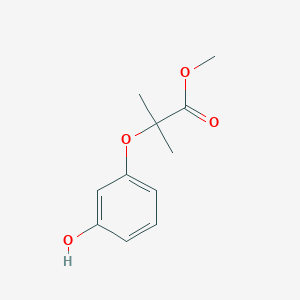
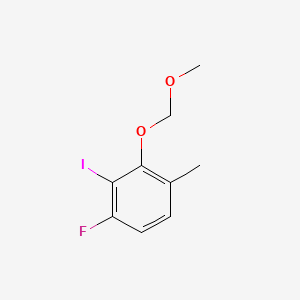
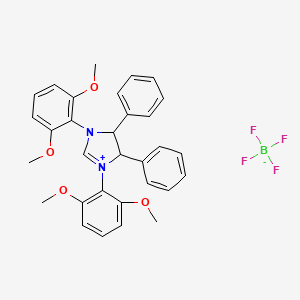
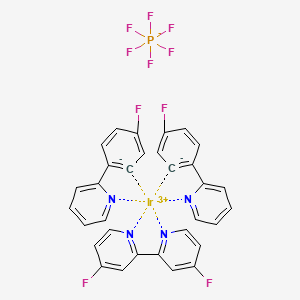



![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)
